molecular formula C11H11N3O8 B556475 N-Acetyl-3,5-dinitro-l-tyrosine CAS No. 20767-00-4

N-Acetyl-3,5-dinitro-l-tyrosine

Cat. No.: B556475
CAS No.: 20767-00-4
M. Wt: 313.22 g/mol
InChI Key: CFKZKLOBRPCKTF-ZETCQYMHSA-N
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Mechanism of Action

Target of Action

N-Acetyl-3,5-dinitro-l-tyrosine is primarily a pepsin inhibitor . Pepsin is a crucial enzyme in the stomach that breaks down proteins into smaller peptides. By inhibiting pepsin, this compound can affect protein digestion.

Mode of Action

The compound interacts with the active center of the pepsin enzyme , specifically the substrate-binding region . This interaction inhibits the enzyme’s ability to hydrolyze proteins, thereby reducing the breakdown of proteins into smaller peptides.

Result of Action

The primary molecular effect of this compound’s action is the inhibition of pepsin activity . This can lead to a decrease in protein digestion in the stomach. The cellular effects can include changes in the cells of the stomach lining, as these cells produce and release pepsin.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-3,5-dinitro-l-tyrosine typically involves the nitration of N-Acetyl-l-tyrosine. The process begins with the acetylation of l-tyrosine to form N-Acetyl-l-tyrosine, followed by nitration using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 3 and 5 positions of the aromatic ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-3,5-dinitro-l-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-acetamido-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O8/c1-5(15)12-7(11(17)18)2-6-3-8(13(19)20)10(16)9(4-6)14(21)22/h3-4,7,16H,2H2,1H3,(H,12,15)(H,17,18)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKZKLOBRPCKTF-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001021071
Record name L-​Tyrosine, N-​acetyl-​3,​5-​dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001021071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20767-00-4
Record name L-​Tyrosine, N-​acetyl-​3,​5-​dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001021071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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